Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group at the 7th position of the indole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via electrophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxide derivatives of the indole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the difluoromethyl group, resulting in different chemical properties.
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Contains a carbonyl group at the 6th position, altering its reactivity.
Uniqueness: Ethyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its stability and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 7,7-difluoro-1,4,5,6-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-10(15)8-6-7-4-3-5-11(12,13)9(7)14-8/h6,14H,2-5H2,1H3 |
InChI Key |
KOQNVSFBHXAQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(CCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.